molecular formula C9H4O4 B303394 Cyclobuta[e][1,3]benzodioxole-6,7-dione

Cyclobuta[e][1,3]benzodioxole-6,7-dione

Cat. No. B303394
M. Wt: 176.12 g/mol
InChI Key: AMQWTHOWEFHEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobuta[e][1,3]benzodioxole-6,7-dione, also known as CBDOD, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a bicyclic lactone that contains a cyclobutene ring fused to a benzodioxole ring.

Mechanism of Action

The mechanism of action of Cyclobuta[e][1,3]benzodioxole-6,7-dione is not fully understood, but it has been proposed that it acts as a Michael acceptor, which can react with nucleophiles such as cysteine residues in proteins. This can lead to the inhibition of protein function and induction of apoptosis in cancer cells. Cyclobuta[e][1,3]benzodioxole-6,7-dione has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Cyclobuta[e][1,3]benzodioxole-6,7-dione has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is involved in programmed cell death. Cyclobuta[e][1,3]benzodioxole-6,7-dione has also been shown to inhibit the activity of protein kinases, which can lead to the inhibition of cell proliferation and induction of cell differentiation. In addition, Cyclobuta[e][1,3]benzodioxole-6,7-dione has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

Cyclobuta[e][1,3]benzodioxole-6,7-dione has several advantages for use in lab experiments, including its ease of synthesis and its potential for use in various fields. However, there are also limitations to its use, including its low solubility in water and its potential toxicity. Careful handling and disposal procedures should be followed when working with Cyclobuta[e][1,3]benzodioxole-6,7-dione.

Future Directions

There are several future directions for the study of Cyclobuta[e][1,3]benzodioxole-6,7-dione, including its potential use in the development of novel anticancer agents, protein kinase inhibitors, and acetylcholinesterase inhibitors. Cyclobuta[e][1,3]benzodioxole-6,7-dione could also be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action of Cyclobuta[e][1,3]benzodioxole-6,7-dione and its potential applications in various fields.

Synthesis Methods

Cyclobuta[e][1,3]benzodioxole-6,7-dione can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base to form a β-ketoester. This intermediate is then converted to a lactone by treatment with trifluoroacetic anhydride. The lactone is then subjected to a Diels-Alder reaction with ethylene to form the cyclobutene ring. Finally, the benzodioxole ring is formed by the oxidation of the methoxy groups with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Scientific Research Applications

Cyclobuta[e][1,3]benzodioxole-6,7-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Cyclobuta[e][1,3]benzodioxole-6,7-dione has been shown to have antitumor activity by inducing apoptosis in cancer cells. It has also been studied as a potential inhibitor of protein kinases, which are involved in various diseases such as cancer and neurodegenerative disorders. In material science, Cyclobuta[e][1,3]benzodioxole-6,7-dione has been used as a building block for the synthesis of novel polymers with unique properties. In organic synthesis, Cyclobuta[e][1,3]benzodioxole-6,7-dione has been used as a dienophile in Diels-Alder reactions to form various bicyclic lactones.

properties

Product Name

Cyclobuta[e][1,3]benzodioxole-6,7-dione

Molecular Formula

C9H4O4

Molecular Weight

176.12 g/mol

IUPAC Name

cyclobuta[g][1,3]benzodioxole-6,7-dione

InChI

InChI=1S/C9H4O4/c10-7-4-1-2-5-9(13-3-12-5)6(4)8(7)11/h1-2H,3H2

InChI Key

AMQWTHOWEFHEJE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C3=O

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C(=O)C3=O

Origin of Product

United States

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